Methionylthreonine
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Overview
Description
- It plays essential roles in protein synthesis, metabolism, and cellular function.
Methionylthreonine: (Met-Thr) is a dipeptide composed of the amino acids and .
Preparation Methods
Synthetic Routes: Met-Thr can be synthesized by coupling and using peptide bond formation.
Reaction Conditions: The reaction typically occurs in an aqueous medium with appropriate protecting groups and activating agents.
Industrial Production: While Met-Thr is not commonly produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: Met-Thr can undergo various reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: Hydrolysis yields and as the major products.
Scientific Research Applications
Chemistry: Met-Thr serves as a model compound for studying peptide chemistry and enzymatic reactions.
Biology: It plays a role in protein folding, stability, and function.
Medicine: Met-Thr may have potential therapeutic applications, although research is limited.
Industry: Its industrial applications are currently minimal.
Mechanism of Action
Targets: Met-Thr interacts with cellular proteins, enzymes, and receptors.
Pathways: It may influence metabolic pathways, protein synthesis, or signaling cascades.
Comparison with Similar Compounds
Uniqueness: Met-Thr’s uniqueness lies in its specific combination of and .
Similar Compounds: Other dipeptides include , , and .
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJTZWHIUWTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Methionyl-Threonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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